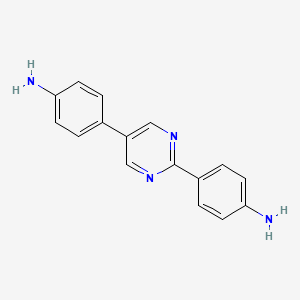
2,2-Diméthyl-6-acétylchromane
Vue d'ensemble
Description
“2,2-Dimethyl-6-acetylchroman” is a chemical compound with the molecular formula C13H16O2 . It is a type of chroman, a class of chemicals that are derivatives of chromene .
Synthesis Analysis
The synthesis of “2,2-Dimethyl-6-acetylchroman” or similar compounds often involves complex organic reactions. For instance, one study describes the synthesis of 2,2-dimethylchromene derivatives as potential antifungal agents . Another study discusses the application of acyl Meldrum’s acid derivatives in organic synthesis . A third study presents the asymmetric synthesis of four stereoisomers of 2,2-dimethyl-3-hydroxy-4 .Molecular Structure Analysis
The molecular structure of “2,2-Dimethyl-6-acetylchroman” can be analyzed using various techniques. For example, one study presents the crystal and molecular structure analysis of 2,6-dimethyl-3-acetyl-5-carbomethoxy-4-phenyl-1,4-dihydropyridine . Another study discusses the physicochemical properties of four molecular complexes containing the proton acceptor molecule, 6,6′-dimethyl-2,2′-bipyridyl .Chemical Reactions Analysis
The chemical reactions involving “2,2-Dimethyl-6-acetylchroman” can be complex. One study discusses the stereochemical analysis of benzil reduction , while another study presents the process optimization with acid functionalised activated carbon derived from corncob for production of 4-hydroxymethyl-2,2-dimethyl-1,3-dioxolane and 5-hydroxy-2,2-dimethyl-1,3-dioxane .Physical And Chemical Properties Analysis
The physical and chemical properties of “2,2-Dimethyl-6-acetylchroman” can be analyzed using various techniques. For instance, one study presents the computational study of physicochemical, optical, and thermodynamic properties of 2,2-dimethylchromene derivatives . Another study discusses physical and thermal analysis methods .Applications De Recherche Scientifique
Applications antifongiques en agriculture
Les dérivés du 2,2-diméthyl-6-acétylchromane ont été étudiés pour leur potentiel en tant qu'agents antifongiques en agriculture. Les recherches indiquent que ces composés présentent une activité antifongique significative contre divers champignons phytopathogènes, connus pour causer des pertes de récoltes importantes. Par exemple, certains dérivés ont montré une efficacité supérieure à celle des fongicides disponibles dans le commerce, suggérant leur potentiel comme alternatives écologiques pour la protection des cultures .
Agents anti-leishmaniens en médecine
Dans le domaine médical, des dérivés du this compound ont été synthétisés et évalués pour leurs propriétés anti-leishmaniennes. La leishmaniose est une maladie causée par des espèces de protozoaires et constitue un problème de santé important dans les climats tropicaux. Le développement de ces composés en tant qu'agents anti-leishmaniens pourrait conduire à de nouveaux traitements pour cette maladie, répondant au problème de la résistance aux traitements actuels .
Science des matériaux: Matériaux fonctionnels avancés
La polyvalence structurelle du this compound en fait un candidat pour la synthèse de matériaux avancés en science des matériaux. Ses dérivés pourraient être utilisés pour créer de nouveaux polymères ou revêtements avec des propriétés spécifiques, telles qu'une durabilité accrue ou une résistance aux facteurs environnementaux.
Science de l'environnement: Fongicides écologiques
En science de l'environnement, l'application des dérivés du this compound en tant que fongicides botaniques offre une approche prometteuse pour gérer les agents pathogènes des plantes sans causer de pollution environnementale. Ces dérivés fournissent une base théorique pour le développement de nouveaux fongicides à la fois efficaces et respectueux de l'environnement .
Biochimie: Études cellulaires
En biochimie, la faible cytotoxicité des dérivés du this compound sur les cellules, comme la lignée cellulaire PC12, les rend adaptés à diverses études cellulaires. Ils pourraient être utilisés pour explorer les mécanismes cellulaires ou comme base pour développer des composés ayant des effets indésirables minimes sur la santé humaine .
Pharmacologie: Développement de médicaments
Le potentiel pharmacologique des dérivés du this compound est étudié pour le développement de médicaments. Leur capacité à agir sur des cibles biologiques avec des effets secondaires minimes ouvre des possibilités pour créer de nouveaux médicaments pour diverses maladies, améliorant potentiellement les résultats du traitement et la qualité de vie des patients .
Safety and Hazards
The safety data sheet for “2,2-Dimethyl-6-acetylchroman” provides information about its hazards. It mentions that it is harmful if swallowed, toxic in contact with skin, causes severe skin burns and eye damage, fatal if inhaled, may cause damage to organs through prolonged or repeated exposure if inhaled, and is toxic to aquatic life with long-lasting effects .
Propriétés
IUPAC Name |
1-(2,2-dimethyl-3,4-dihydrochromen-6-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-9(14)10-4-5-12-11(8-10)6-7-13(2,3)15-12/h4-5,8H,6-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNRXTFUVMPVXBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)OC(CC2)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90954124 | |
| Record name | 1-(2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90954124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
32333-31-6 | |
| Record name | Ketone, 2,2-dimethyl-6-chromany methyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032333316 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90954124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

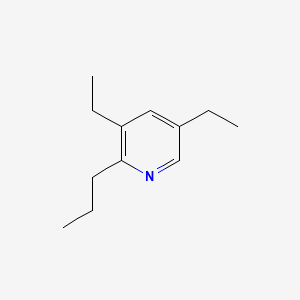

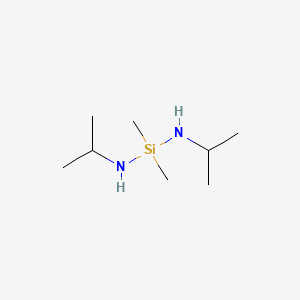

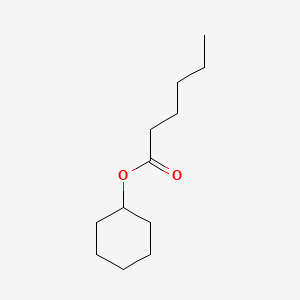
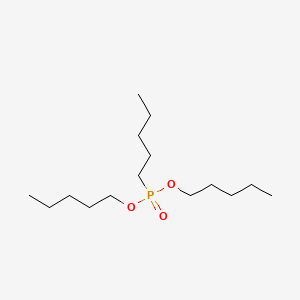
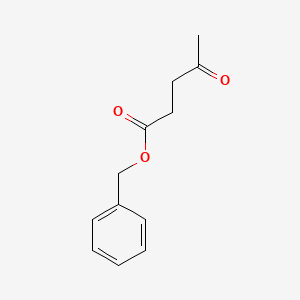


![Acetic acid, [(aminoiminomethyl)thio]-](/img/structure/B1596539.png)
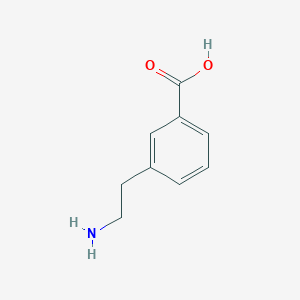
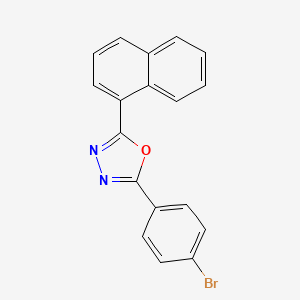
![N-[2-(5-methylfuran-2-yl)phenyl]acetamide](/img/structure/B1596547.png)
